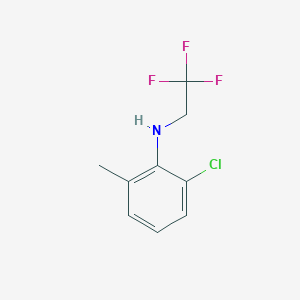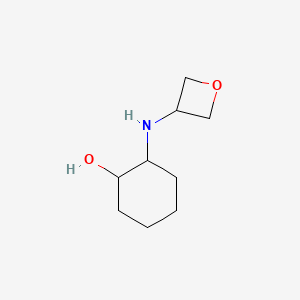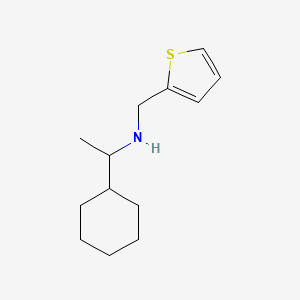
(1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclohexylethyl group and a thiophen-2-ylmethyl group attached to an amine functional group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of cyclohexylethylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions
(1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
(1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of (1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are still under investigation, but its structural features suggest it could modulate biological activities through interactions with cellular components .
類似化合物との比較
Similar Compounds
Cyclohexylethylamine: Shares the cyclohexylethyl group but lacks the thiophen-2-ylmethyl group.
Thiophen-2-ylmethylamine: Contains the thiophen-2-ylmethyl group but lacks the cyclohexylethyl group.
N-Cyclohexyl-N-methylthiophen-2-ylmethylamine: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(1-Cyclohexylethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the cyclohexylethyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C13H21NS |
|---|---|
分子量 |
223.38 g/mol |
IUPAC名 |
1-cyclohexyl-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H21NS/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h5,8-9,11-12,14H,2-4,6-7,10H2,1H3 |
InChIキー |
VMVGADHLVPAYAV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
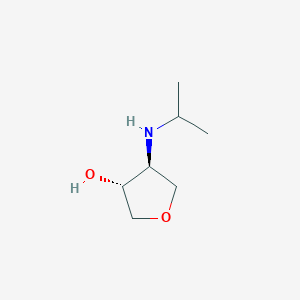
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
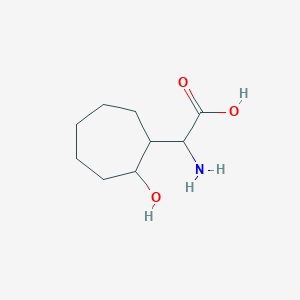
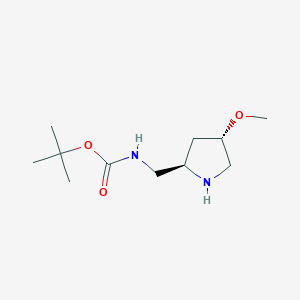
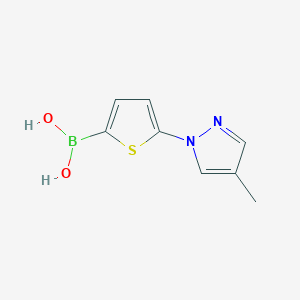
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
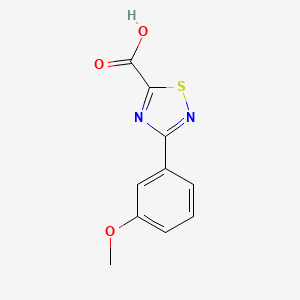
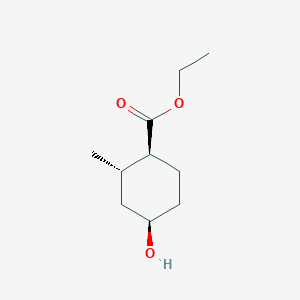
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
